molecular formula C20H27N5O3 B6564005 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946212-66-4

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6564005
CAS No.: 946212-66-4
M. Wt: 385.5 g/mol
InChI Key: AUNCVBJMBMQLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a piperazine ring, which is a common feature in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine rings can participate in reactions like alkylation and acylation . Pyrimidine rings can undergo reactions like halogenation and nitration.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are known to have a wide range of biological activities, such as antiviral, antipsychotic, and antimicrobial activities .

Future Directions

The future research directions would depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-13-17(23(2)3)22-20(21-14)25-11-9-24(10-12-25)19(26)15-7-6-8-16(27-4)18(15)28-5/h6-8,13H,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNCVBJMBMQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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